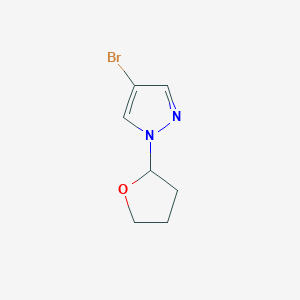

4-Bromo-1-(2-tetrahydrofuryl)-1H-pyrazole

Description

Significance of Pyrazole (B372694) Ring Systems in Organic Chemistry and Chemical Biology.

Pyrazole, a five-membered heterocyclic organic compound containing two adjacent nitrogen atoms, serves as a foundational structure in a vast array of chemical and biological applications. chim.itorientjchem.orgresearchgate.net The unique electronic properties and versatile reactivity of the pyrazole ring make it a privileged scaffold in medicinal chemistry, agrochemicals, and materials science. mdpi.comglobalresearchonline.netresearchgate.net Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. globalresearchonline.netbohrium.comnih.gov The presence of the pyrazole nucleus in numerous commercially available drugs underscores its therapeutic importance. mdpi.com

The structural features of the pyrazole ring, such as its ability to participate in hydrogen bonding and its aromatic nature, contribute to its capacity to interact with biological targets. mdpi.com The tautomeric nature of N-unsubstituted pyrazoles further adds to their chemical diversity, allowing for various substitution patterns and the synthesis of a wide range of derivatives. mdpi.com

Overview of Halogenated Pyrazoles as Versatile Synthetic Intermediates.

Halogenated pyrazoles, particularly those containing bromine or iodine, are highly valuable intermediates in organic synthesis. The introduction of a halogen atom onto the pyrazole ring provides a reactive handle for a multitude of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. researchgate.net Reactions such as Suzuki, Stille, Heck, and Sonogashira couplings enable the straightforward introduction of various substituents at the halogenated position, leading to the construction of complex molecular architectures. researchgate.net

4-Bromopyrazoles are particularly common and useful synthetic precursors. orientjchem.orgresearchgate.net The bromine atom at the C4 position of the pyrazole ring is strategically located for functionalization without significantly altering the electronic properties of the core heterocycle. This allows for the late-stage diversification of pyrazole-containing molecules, a crucial strategy in drug discovery and development. The synthesis of 4-bromopyrazoles can be achieved through various methods, including direct bromination of the pyrazole ring. chemicalbook.com

Contextualization of 4-Bromo-1-(2-tetrahydrofuryl)-1H-pyrazole within Contemporary Heterocyclic Chemistry Research.

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structure places it firmly within the interest of contemporary heterocyclic chemistry. The compound combines two key structural motifs: the versatile 4-bromopyrazole core and a tetrahydrofuryl substituent at the N1 position.

The 4-bromopyrazole moiety serves as a well-established platform for the synthesis of more complex molecules through cross-coupling reactions. The tetrahydrofuryl group, a cyclic ether, can influence the compound's physicochemical properties, such as solubility and lipophilicity. In medicinal chemistry, the tetrahydrofuran (B95107) ring is often incorporated into drug candidates to improve their pharmacokinetic profiles. Therefore, this compound represents a valuable building block for the synthesis of novel pyrazole-based compounds with potential biological activity.

Scope and Research Significance of the Compound’s Core Structure.

The core structure of this compound holds significant research potential due to the combined functionalities of its constituent parts. The 4-bromopyrazole unit allows for diverse synthetic elaborations, enabling the exploration of a wide chemical space. The tetrahydrofuryl substituent can modulate the compound's properties and potentially interact with biological targets.

Research efforts involving this core structure would likely focus on its use as a versatile intermediate for the synthesis of libraries of novel pyrazole derivatives. These derivatives could then be screened for a variety of biological activities, leveraging the known pharmacological potential of the pyrazole scaffold. The strategic placement of the bromine atom and the tetrahydrofuryl group provides a clear pathway for systematic structure-activity relationship (SAR) studies, which are fundamental to the process of drug discovery.

Detailed Research Findings

As direct research on this compound is limited, this section will focus on the well-documented reactivity and synthetic utility of the 4-bromopyrazole core, which is central to the potential applications of the title compound.

The bromine atom at the 4-position of the pyrazole ring is amenable to a wide range of palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups, providing access to a vast array of substituted pyrazoles.

Table 1: Representative Cross-Coupling Reactions of 4-Bromopyrazoles

| Reaction Name | Coupling Partner | Product Type |

| Suzuki Coupling | Boronic acids/esters | 4-Aryl/heteroarylpyrazoles |

| Stille Coupling | Organostannanes | 4-Aryl/alkenylpyrazoles |

| Heck Coupling | Alkenes | 4-Alkenylpyrazoles |

| Sonogashira Coupling | Terminal alkynes | 4-Alkynylpyrazoles |

| Buchwald-Hartwig Amination | Amines | 4-Aminopyrazoles |

These reactions are foundational in modern organic synthesis and highlight the synthetic power of the 4-bromopyrazole scaffold. The resulting functionalized pyrazoles can serve as lead compounds for the development of new pharmaceuticals and agrochemicals.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9BrN2O |

|---|---|

Molecular Weight |

217.06 g/mol |

IUPAC Name |

4-bromo-1-(oxolan-2-yl)pyrazole |

InChI |

InChI=1S/C7H9BrN2O/c8-6-4-9-10(5-6)7-2-1-3-11-7/h4-5,7H,1-3H2 |

InChI Key |

OHZDWBKDCQKGAT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)N2C=C(C=N2)Br |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 4 Bromo 1 2 Tetrahydrofuryl 1h Pyrazole and Analogues

Precursor Synthesis: Advanced Approaches to 4-Bromopyrazole

The 4-bromopyrazole moiety is the foundational precursor for the title compound. Its synthesis has evolved from simple bromination reactions to more sophisticated and efficient one-pot strategies that offer high regioselectivity and yield.

The direct bromination of the pyrazole (B372694) ring is a common method for producing 4-bromopyrazole. Pyrazole is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The C4 position is the most electron-rich and sterically accessible site, leading to a high degree of regioselectivity for bromination at this position.

A standard laboratory procedure involves the reaction of 1H-pyrazole with a suitable brominating agent. google.com For instance, treating an aqueous suspension of 1H-pyrazole with one equivalent of N-bromosuccinimide (NBS) at room temperature leads to the formation of 4-bromopyrazole. google.com The reaction proceeds via an electrophilic substitution mechanism, where the bromine atom selectively substitutes the hydrogen at the C4 position. Other brominating agents like elemental bromine can also be used, but NBS is often preferred due to its solid nature and ease of handling. researchgate.net The inherent electronic properties of the pyrazole nucleus direct the substitution, making this a reliable method for accessing the 4-bromo precursor.

To improve efficiency and align with the principles of green chemistry, one-pot multicomponent reactions have been developed for the synthesis of 4-bromopyrazole derivatives. researchgate.netnih.govnih.gov These methods combine several reaction steps into a single operation without isolating intermediates, saving time, solvents, and resources.

An effective protocol involves the condensation of 1,3-diketones with various hydrazines, followed by in-situ bromination. researchgate.netnih.gov This reaction is often catalyzed by a solid-supported acid, such as silica (B1680970) gel-supported sulfuric acid (H₂SO₄/SiO₂), and can be performed under solvent-free conditions. nih.gov The process begins with the acid-catalyzed condensation of a 1,3-diketone and a hydrazine (B178648) to form the pyrazole ring. Subsequently, a brominating agent, such as N-bromosaccharin (NBSac), is introduced to the mixture, which regioselectively brominates the newly formed pyrazole at the C4 position. researchgate.netnih.gov This approach allows for the synthesis of a diverse range of 1,3,5-substituted 4-bromopyrazoles by simply varying the starting diketone and hydrazine. researchgate.net

Table 1: Examples of One-Pot Synthesis of 4-Bromopyrazole Derivatives

| Entry | 1,3-Diketone | Arylhydrazine | Brominating Agent | Catalyst | Conditions | Product | Yield (%) | Reference |

| 1 | Acetylacetone | Phenylhydrazine | N-Bromosaccharin | H₂SO₄/SiO₂ | Solvent-free, RT | 4-Bromo-3,5-dimethyl-1-phenyl-1H-pyrazole | 94 | researchgate.netnih.gov |

| 2 | Acetylacetone | 4-Chlorophenylhydrazine | N-Bromosaccharin | H₂SO₄/SiO₂ | Solvent-free, RT | 4-Bromo-1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole | 92 | researchgate.netnih.gov |

| 3 | Benzoylacetone | Phenylhydrazine | N-Bromosaccharin | H₂SO₄/SiO₂ | Solvent-free, RT | 4-Bromo-5-methyl-1,3-diphenyl-1H-pyrazole | 90 | researchgate.netnih.gov |

| 4 | 1,1,1-Trifluoropentane-2,4-dione | Phenylhydrazine | N-Bromosaccharin | H₂SO₄/SiO₂ | Solvent-free, RT | 4-Bromo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole | 85 | researchgate.netnih.gov |

N1-Functionalization Strategies for Pyrazole Rings

Once the 4-bromopyrazole core is obtained, the next crucial step is the introduction of the 2-tetrahydrofuryl group at the N1 position. This falls under the broader category of N-functionalization of pyrazoles, which includes a variety of alkylation and arylation techniques.

The N-functionalization of pyrazoles is a well-established field, with numerous methods available to form N-C bonds. A significant challenge, particularly with unsymmetrically substituted pyrazoles, is controlling the regioselectivity of the reaction between the two non-equivalent nitrogen atoms (N1 and N2). researchgate.netchemicalbook.com

N-Alkylation: Traditional N-alkylation is often performed under basic conditions, where a base such as potassium carbonate or sodium hydride is used to deprotonate the pyrazole N-H, forming a pyrazolate anion. researchgate.netnih.govresearchgate.net This anion then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction. researchgate.net More recently, acid-catalyzed methods using trichloroacetimidates as electrophiles have been developed, offering an alternative that avoids strong bases. nih.govresearchgate.net The regioselectivity of alkylation is influenced by both steric and electronic factors. Sterically bulky substituents on the pyrazole ring or the alkylating agent can direct the substitution to the less hindered nitrogen atom. chemicalbook.comnih.gov

N-Arylation: N-Arylation typically involves transition-metal-catalyzed cross-coupling reactions. Copper-catalyzed Ullmann-type reactions are common, coupling pyrazoles with aryl iodides or bromides in the presence of a copper(I) salt (e.g., CuI) and a ligand, such as a diamine. researchgate.netnih.gov Palladium- and cobalt-catalyzed reactions have also been developed for the N-arylation of pyrazoles with reagents like arylboronic acids or aryl triflates. chim.it These methods are generally tolerant of a wide range of functional groups.

The introduction of a 2-tetrahydrofuryl group onto the N1 position of 4-bromopyrazole can be achieved through advanced synthetic methods analogous to well-known N-alkylation and protection strategies.

One highly effective method is the acid-catalyzed reaction of 4-bromopyrazole with 2,3-dihydrofuran (B140613). This reaction is analogous to the widely used method for introducing the tetrahydropyranyl (THP) protecting group using 3,4-dihydro-2H-pyran. In the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid), 2,3-dihydrofuran is protonated, creating an electrophilic oxocarbenium ion. The N1 atom of the pyrazole then attacks this intermediate in an aza-Michael or hydroamination-type reaction, yielding the desired 4-Bromo-1-(2-tetrahydrofuryl)-1H-pyrazole. This method is generally high-yielding and proceeds under mild conditions.

An alternative approach is through nucleophilic substitution. This involves the deprotonation of 4-bromopyrazole with a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The resulting 4-bromopyrazolate anion is then treated with a 2-substituted tetrahydrofuran electrophile, such as 2-bromotetrahydrofuran (B52489) or 2-chlorotetrahydrofuran. The pyrazolate displaces the halide to form the N-C bond, affording the target product.

Convergent and Divergent Synthetic Routes to this compound

A divergent synthesis is often the more practical approach for this target. This strategy begins with a common intermediate, 4-bromopyrazole, which is synthesized in bulk. This precursor is then "diverged" into various final products by reacting it with different electrophiles. To synthesize the title compound, the final step would be the N1-alkylation of 4-bromopyrazole with a tetrahydrofuryl source, as described in section 2.2.2. This route is highly efficient for creating a library of N1-substituted 4-bromopyrazole analogues by simply changing the alkylating or arylating agent in the final step.

A convergent synthesis , in contrast, involves the independent synthesis of two or more complex fragments that are then combined in a late-stage step to form the final product. For this compound, a convergent route could theoretically involve:

The synthesis of a 1-(2-tetrahydrofuryl)hydrazine fragment.

The separate synthesis of a three-carbon building block suitable for forming the 4-bromopyrazole ring, such as bromomalondialdehyde or another β-dicarbonyl equivalent.

The final step would be the cyclocondensation reaction between 1-(2-tetrahydrofuryl)hydrazine and the three-carbon electrophile to form the target molecule.

While feasible, this convergent approach is often more complex for this specific target due to the potential instability and challenging synthesis of the required 1-(2-tetrahydrofuryl)hydrazine precursor. The divergent route starting from 4-bromopyrazole is generally more straightforward and versatile.

Sequential Reaction Optimization

The subsequent N-alkylation of the 4-bromopyrazole ring with a 2-substituted tetrahydrofuran derivative is a critical step that dictates the final product structure. Optimization of this stage involves screening various catalysts, solvents, and temperature conditions to achieve high regioselectivity and yield. mdpi.com N-alkylation of unsymmetrical pyrazoles can lead to a mixture of regioisomers, making the choice of reaction conditions paramount. mdpi.comresearchgate.netnih.gov

Key parameters for optimization in the N-alkylation step include:

Catalyst Selection : Both Brønsted and Lewis acids, as well as basic catalysts, have been employed. For instance, camphorsulfonic acid (CSA) has been shown to be effective in the N-alkylation of pyrazoles using trichloroacetimidate (B1259523) electrophiles. mdpi.com Basic modified molecular sieves and phase-transfer catalysts like 18-crown-6 (B118740) have also been successfully used. researchgate.netresearchgate.net

Solvent Effects : The choice of solvent can significantly influence reaction rates and selectivity. Solvents ranging from acetonitrile (B52724) and dimethylformamide (DMF) to more eco-friendly options like polyethylene (B3416737) glycol (PEG-400) have been explored. researchgate.netresearchgate.net

Temperature Control : Reaction temperature is a crucial factor. For some pyrazole syntheses, increasing the temperature to 60 °C improved yields, but further increases were detrimental. mdpi.com

The table below summarizes typical optimization parameters for the synthesis of N-substituted pyrazoles.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome | Reference |

| Catalyst | None | Lewis Acids | Brønsted Acid (CSA) | CSA provided the best yield (77%) for N-alkylation. | mdpi.com |

| Solvent | Acetonitrile | Dimethylformamide | 1,2-Dichloroethane | DMF at 80°C was optimal for certain N-alkylations. | mdpi.comresearchgate.net |

| Temperature | Room Temp | 60 °C | >60 °C | Yield improved at 60 °C but decreased at higher temperatures. | mdpi.com |

| Base | K2CO3 | NaH | Potassium tert-butoxide | Strong bases like NaH are effective for deprotonating the pyrazole nitrogen. | researchgate.netmdpi.com |

Stereochemical Considerations in Tetrahydrofuryl Ring Formation or Incorporation

The introduction of the 2-tetrahydrofuryl group onto the pyrazole nitrogen introduces a stereocenter into the molecule. The stereochemistry of this center is a critical consideration, as different stereoisomers can exhibit distinct biological activities. The control of this stereochemistry can be approached in two primary ways:

Use of a Chiral Precursor : The most direct method involves the N-alkylation of 4-bromopyrazole with an enantiomerically pure 2-substituted tetrahydrofuran, such as (R)- or (S)-2-chlorotetrahydrofuran. This approach transfers the existing stereochemistry to the final product. The reaction is typically an SN2 substitution, which proceeds with inversion of configuration if the leaving group is directly on the chiral center, or retention if the alkylating agent is structured differently (e.g., an oxirane precursor that is opened). nih.gov

Stereoselective Synthesis of the Tetrahydrofuryl Ring : An alternative involves the synthesis of the tetrahydrofuran ring itself in a stereocontrolled manner. Palladium(II)-catalyzed cyclization of chiral ε-hydroxy allylic alcohols has been shown to produce 5-alkenyltetrahydrofuran rings with excellent yields and diastereoselectivity. nih.gov The stereochemical outcome of such reactions is governed by the facial selection in the formation of the alkene-Pd(II)-π-complex, which can be directed by existing chiral centers in the substrate. nih.gov The resulting substituted tetrahydrofuran can then be further functionalized and used for the alkylation of the pyrazole. Photochemical ring expansion reactions of oxetanes also offer a pathway to tetrahydrofuran derivatives, where the stereoselectivity can be influenced by the nature of the ylide intermediates. rsc.org

The mechanism of palladium-catalyzed oxypalladation involves a cis-addition of the palladium and the oxygen nucleophile to the double bond, followed by a syn-elimination, which dictates the stereochemistry of the final product. nih.gov

Green Chemistry Principles in the Synthesis of N-Substituted 4-Bromopyrazoles

The application of green chemistry principles to the synthesis of N-substituted 4-bromopyrazoles aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rsc.org

Key green chemistry strategies applicable to this synthesis include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot, multi-component reactions for the synthesis of the 4-bromopyrazole core are a prime example of this principle, as they reduce the number of isolation and purification steps, thereby saving solvents and energy. jmcs.org.mxresearchgate.net

Use of Safer Solvents and Auxiliaries : Traditional organic solvents are often volatile, toxic, and flammable. Green chemistry encourages their replacement with more benign alternatives. For pyrazole synthesis, water, polyethylene glycol (PEG-400), and solvent-free conditions have been successfully implemented. jmcs.org.mxresearchgate.netresearchgate.netgsconlinepress.com Solvent-free reactions, in particular, are advantageous as they reduce waste and can lead to higher reaction rates and selectivity. jmcs.org.mx

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. Catalysts can be used in small amounts and can be recycled and reused. For N-alkylation, catalytic amounts of Brønsted acids or phase-transfer catalysts are preferable to using stoichiometric amounts of strong bases. mdpi.comresearchgate.net Heterogeneous catalysts, such as silica gel-supported sulfuric acid, are also beneficial as they can be easily separated from the reaction mixture and potentially reused. jmcs.org.mxresearchgate.net

Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible. The use of microwave irradiation is a green technique that can significantly reduce reaction times and energy consumption compared to conventional heating. gsconlinepress.com

The following table summarizes the application of green chemistry principles to the synthesis of substituted pyrazoles.

| Green Principle | Conventional Method | Green Alternative | Advantages | Reference |

| Solvent | Volatile Organic Solvents (e.g., DMF, Dichloroethane) | Water, PEG-400, Solvent-free | Reduced toxicity, waste, and cost; improved safety. | jmcs.org.mxresearchgate.netresearchgate.netgsconlinepress.com |

| Reaction Type | Multi-step synthesis with intermediate isolation | One-pot, multi-component reaction | Higher atom economy, reduced waste, time and energy savings. | jmcs.org.mxresearchgate.net |

| Catalyst | Stoichiometric strong bases | Heterogeneous acid catalysts (H2SO4/SiO2), Phase-transfer catalysts | Easy separation, reusability, reduced waste. | jmcs.org.mxresearchgate.netresearchgate.net |

| Energy | Conventional heating (reflux) | Microwave irradiation | Faster reaction rates, reduced energy consumption. | gsconlinepress.com |

By integrating these principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally responsible.

Reactivity and Transformational Chemistry of 4 Bromo 1 2 Tetrahydrofuryl 1h Pyrazole

Cross-Coupling Reactions at the Bromine-Substituted Pyrazole (B372694) Carbon (C4)

The carbon-bromine bond at the C4 position of the pyrazole ring is a prime site for functionalization using palladium-catalyzed cross-coupling reactions. This approach allows for the introduction of a diverse range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, making it a cornerstone for generating molecular complexity from the 4-bromopyrazole scaffold.

A variety of well-established palladium-catalyzed cross-coupling reactions have been successfully applied to 4-bromopyrazole derivatives, demonstrating the versatility of the C4-Br bond as a synthetic linchpin.

Suzuki-Miyaura Coupling: This reaction pairs the 4-bromopyrazole with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. It is widely used due to the stability and low toxicity of the boron reagents. rsc.orgorganic-chemistry.org Efficient coupling of 4-bromopyrazole derivatives has been achieved using catalysts like the XPhos Pd G2 precatalyst, enabling the synthesis of 4-aryl and 4-heteroaryl pyrazoles. rsc.org The reaction generally proceeds under mild conditions and tolerates a broad range of functional groups.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the 4-bromopyrazole with a terminal alkyne. beilstein-journals.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. beilstein-journals.org It provides a direct route to 4-alkynylpyrazoles, which are valuable intermediates for further transformations.

Heck Reaction: The Heck reaction involves the coupling of the 4-bromopyrazole with an alkene to form a new C-C bond, yielding a 4-alkenylpyrazole. researchgate.netwikipedia.org The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. wikipedia.org Studies on related 4-bromopyrazoles have shown successful coupling with various alkenes, demonstrating its utility in extending the carbon framework at the C4 position. researchgate.net

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner for the 4-bromopyrazole. organic-chemistry.orgnrochemistry.com While organostannanes are effective, their toxicity is a significant drawback. organic-chemistry.orgwikipedia.org The reaction is catalyzed by palladium and is known for its mild conditions and tolerance of a wide array of functional groups. nrochemistry.com

Negishi Coupling: This powerful C-C bond-forming reaction couples the 4-bromopyrazole with an organozinc reagent. wikipedia.orgorganic-chemistry.org Organozinc compounds are more reactive than their organoboron and organotin counterparts, which can lead to faster reaction times. wikipedia.orgnrochemistry.com The reaction is catalyzed by palladium or nickel complexes and has a broad scope, allowing for the formation of C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. wikipedia.org

| Reaction Name | Coupling Partner | Typical Catalyst/Precatalyst | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, XPhos Pd G2 | 4-Aryl-pyrazole | rsc.orgbeilstein-journals.org |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI | 4-Alkynyl-pyrazole | beilstein-journals.org |

| Heck | Alkene | Pd(OAc)₂ | 4-Alkenyl-pyrazole | researchgate.netwikipedia.org |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | 4-Substituted-pyrazole | organic-chemistry.orgnrochemistry.com |

| Negishi | R-ZnX | Pd(PPh₃)₄, Ni(acac)₂ | 4-Substituted-pyrazole | wikipedia.orgnrochemistry.com |

The success of palladium-catalyzed cross-coupling reactions hinges critically on the choice of catalyst and, particularly, the ancillary ligands coordinated to the palladium center. The ligand influences the stability, solubility, and reactivity of the catalyst, directly impacting the oxidative addition step, which involves the activation of the C4-Br bond.

For challenging substrates like five-membered heterocyclic halides, ligand selection can be dramatic. nih.gov For instance, ligands that are effective for the amination of 4-bromo-1H-pyrazole may prove ineffective for other heterocyclic bromides, underscoring the need for careful optimization. nih.gov

Buchwald phosphine (B1218219) ligands, such as XPhos, SPhos, and tBuDavePhos, are frequently employed to enhance catalytic activity for C-Br bond activation in heterocyclic systems. beilstein-journals.orgresearchgate.net These bulky, electron-rich phosphine ligands promote the formation of the active monoligated Pd(0) species, which readily undergoes oxidative addition. The use of the XPhos Pd G2 precatalyst, for example, has been reported to be highly efficient for Suzuki-Miyaura couplings of 4-bromo-3,5-dinitro-1H-pyrazole. rsc.org Similarly, Xantphos is a common choice for facilitating C-N and C-O bond formation with N-substituted 4-bromo-7-azaindoles. beilstein-journals.org In some cases, phosphine-free catalytic systems, such as Pd(OAc)₂ in the presence of a base like KOAc, have been developed, offering a simpler alternative, although their reactivity must be carefully controlled to target the desired C-Br activation over other potential reaction sites like C-H activation. rsc.org

| Ligand | Application/Reaction Type | Substrate Class | Reference |

|---|---|---|---|

| XPhos | Suzuki-Miyaura Coupling | 4-Bromo-dinitropyrazole | rsc.org |

| Xantphos | C-N and C-O Coupling | 4-Bromo-7-azaindole | beilstein-journals.org |

| tBuDavePhos | C-N Coupling (Amination) | 4-Bromo-1-tritylpyrazole | researchgate.net |

| (None) | C-H Arylation (C4-Br intact) | N-Substituted 4-bromopyrazoles | rsc.org |

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Ring

Beyond cross-coupling at the C4 position, the pyrazole ring itself can participate in substitution reactions. The regiochemical outcome is governed by the electronic properties of the ring and the directing effects of the existing substituents.

Electrophilic Substitution: Pyrazole is an electron-rich heterocycle, generally susceptible to electrophilic aromatic substitution (EAS). wikipedia.org However, in 4-Bromo-1-(2-tetrahydrofuryl)-1H-pyrazole, the C4 position is already occupied. The bromine atom is a deactivating group but an ortho-, para-director. fiveable.me Therefore, further electrophilic attack is directed primarily to the C5 position. A common strategy to achieve substitution at C5 involves directed metalation, where a strong base like phenyllithium (B1222949) can regioselectively deprotonate the C5 position of an N-protected 4-bromopyrazole. consensus.app The resulting 5-lithio species can then be quenched with a variety of electrophiles to install new functional groups. consensus.app

Nucleophilic Aromatic Substitution (SNAr): The direct displacement of the C4-bromine by a nucleophile is challenging because the pyrazole ring is not inherently electron-deficient. masterorganicchemistry.com For a classical SNAr reaction to occur, the ring must be activated by the presence of strong electron-withdrawing groups (EWGs), typically in positions that can stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.comnih.gov For example, the bromine in 4-bromo-nitropyrazole derivatives can be displaced by arylamines in the presence of a copper catalyst. osti.gov In the absence of such activating groups, substitution may proceed via alternative mechanisms, such as halogen-metal exchange with potent nucleophiles like organolithium reagents.

Reactivity Profile of the N1-(2-tetrahydrofuryl) Substituent

The N1-(2-tetrahydrofuryl) group is not merely a passive substituent; it influences the solubility and electronic properties of the molecule and possesses its own latent reactivity. It can be viewed as a protecting group for the pyrazole nitrogen, analogous to the more common tetrahydropyranyl (THP) group. acs.org This acetal-like linkage is generally stable under neutral and basic conditions but can be susceptible to cleavage under strong acidic conditions.

Olefin metathesis is a powerful tool for forming and transforming carbon-carbon double bonds. Its application to the saturated tetrahydrofuran (B95107) (THF) ring of this compound is not straightforward.

Ring-Closing Metathesis (RCM): This reaction is used to form cyclic structures from acyclic dienes. drughunter.com While not directly applicable to the existing THF ring, RCM has been ingeniously used to build new heterocyclic rings onto a pyrazole core. ktu.edusemanticscholar.orgresearchgate.net For instance, a pyrazole bearing both an ethenyl group and an allyloxy group can undergo RCM to form a fused dihydropyrano[2,3-c]pyrazole system. ktu.edusemanticscholar.org

Ring-Opening Metathesis (ROM): This reaction typically requires a cyclic olefin with significant ring strain to provide a thermodynamic driving force for polymerization (ROMP) or for reaction with another olefin. The tetrahydrofuran ring is a saturated, five-membered heterocycle with low ring strain, making it a poor substrate for ring-opening metathesis under standard conditions. For the THF moiety to participate in such a reaction, it would first need to be chemically modified to introduce unsaturation and/or ring strain.

While the tetrahydrofuran ring is generally robust, it is not completely inert. Functionalization could potentially be achieved through several pathways, although specific examples for this exact substrate are not prevalent in the literature. Plausible transformations include:

Acid-Catalyzed Cleavage: As a hemiaminal acetal, the N1-C2' bond of the tetrahydrofuryl group is susceptible to cleavage under acidic conditions, which would deprotect the N1 position of the pyrazole. The stability of this linkage is analogous to that of THP ethers and aminals. acs.org

Radical Reactions: The methylene (B1212753) groups on the THF ring, particularly those adjacent to the ring oxygen (C2' and C5'), could be sites for free-radical substitution reactions, such as halogenation, under appropriate conditions.

Oxidation: Oxidation of the THF ring could potentially lead to lactone formation or ring cleavage, depending on the reagents and conditions employed. However, such reactions would need to be selective to avoid oxidation of the pyrazole ring.

Based on a comprehensive search of available scientific literature, there is insufficient specific data regarding the reactivity and transformational chemistry of the compound "this compound" to fulfill the detailed requirements of the requested article.

The provided outline requires thorough and scientifically accurate content on the derivatization of this specific compound for complex molecule synthesis, its role in accessing novel polyheterocyclic systems, and its function as a key intermediate in multi-step syntheses.

While extensive research exists on the reactivity of the 4-bromopyrazole core, particularly its use in cross-coupling reactions (such as Suzuki, Sonogashira, and Buchwald-Hartwig amination) with various N-protecting groups (e.g., trityl, methyl, phenyl), no specific examples, data tables, or detailed research findings pertaining to the N-(2-tetrahydrofuryl) derivative were found. The 2-tetrahydrofuryl (THF) group is utilized as a protecting group for N-H bonds in heterocyclic chemistry; however, literature detailing its application specifically to 4-bromopyrazole and the subsequent derivatization reactions could not be located.

Generating content based on analogous compounds with different N-substituents would be speculative and would not adhere to the strict requirement of focusing solely on "this compound." Therefore, to ensure scientific accuracy and avoid generating unsubstantiated information, the article cannot be written as requested.

Computational and Spectroscopic Investigations of 4 Bromo 1 2 Tetrahydrofuryl 1h Pyrazole

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are essential computational tools for predicting the structural, electronic, and spectroscopic properties of molecules, providing insights that complement experimental data. For a molecule like 4-Bromo-1-(2-tetrahydrofuryl)-1H-pyrazole, these methods can elucidate its fundamental chemical characteristics.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals (FMO)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic properties and chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

In pyrazole (B372694) derivatives, the HOMO is typically characterized by π-orbitals localized on the pyrazole ring system, reflecting its electron-donating capability. The LUMO, conversely, represents the electron-accepting region of the molecule. For this compound, the HOMO and LUMO would likely be distributed across the pyrazole ring, with some contribution from the bromine atom. The energy gap can be used to understand intramolecular charge transfer (ICT) processes within the molecule. nih.gov DFT calculations are routinely used to compute the energies of these orbitals and predict the electronic absorption spectra (UV-Vis) of related compounds. jrasb.comresearchgate.netnih.gov

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.0 to -7.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.0 to -2.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.5 to 5.5 | Difference between ELUMO and EHOMO; indicates chemical stability and reactivity. nih.gov |

Conformational Analysis of the N1-(2-tetrahydrofuryl) Moiety

Energy Minima and Transition States of Rotamers

The conformational landscape of the tetrahydrofuran (B95107) (THF) ring itself is well-studied. It is non-planar and exists in a continuous cycle of conformations known as pseudorotation. The lowest energy forms are typically the envelope (E) and twist (T) conformations. d-nb.infoyorku.caresearchgate.net

In the envelope (E) form, four of the ring atoms are coplanar, while the fifth is puckered out of the plane.

In the twist (T) form, three adjacent atoms are coplanar, with the other two puckered on opposite sides of the plane.

For the N1-(2-tetrahydrofuryl) group, rotation around the C-N bond connecting the two rings creates additional rotamers. Computational studies on the related molecule tetrahydrofurfuryl alcohol (THFA) have shown that different ring conformations (E or T) are favored depending on the orientation of the substituent group. d-nb.infoyorku.ca The energy barriers for interconversion between these E and T conformers are typically very low (around 1.5–1.7 kJ/mol), suggesting that the ring is highly flexible at room temperature. d-nb.infoyorku.caresearchgate.net Identifying the global energy minimum conformer and the transition states that separate different rotamers is key to describing the molecule's dynamic behavior.

| Conformation | Description | Relative Stability |

|---|---|---|

| Envelope (E) | Four carbon/oxygen atoms are coplanar; one is out of the plane. | Low energy, often a local or global minimum. d-nb.inforesearchgate.net |

| Twist (T) | Three adjacent atoms are coplanar; two are on opposite sides of the plane. | Low energy, often a local or global minimum. d-nb.inforesearchgate.net |

Intramolecular Interactions and Their Influence on Conformation

The relative stability of different conformers is determined by a delicate balance of weak intramolecular interactions. These can include steric repulsion between bulky groups and stabilizing non-covalent interactions. Methods such as Non-Covalent Interaction (NCI) analysis can be used to visualize and understand these forces. d-nb.infoyorku.ca For this compound, the specific orientation of the tetrahydrofuryl ring relative to the pyrazole ring will be influenced by weak van der Waals forces and dipole-dipole interactions, which collectively dictate the most stable three-dimensional structure.

Theoretical Prediction and Interpretation of Spectroscopic Data.nih.govresearchgate.net

Computational chemistry offers powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. By employing theoretical models, it is possible to simulate spectra that can be compared with experimental data, aiding in structural elucidation and understanding the molecule's electronic and vibrational characteristics.

Vibrational Spectroscopy (e.g., FT-IR) Simulations.

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational simulations, typically using Density Functional Theory (DFT), can predict these vibrational frequencies and their corresponding intensities with a high degree of accuracy. rsc.org For this compound, a theoretical IR spectrum can be generated by first optimizing the molecule's geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates.

The resulting simulated spectrum would exhibit characteristic peaks corresponding to specific functional groups and bond vibrations within the molecule. Key vibrational modes expected for this compound would include:

C-H stretching vibrations of the pyrazole and tetrahydrofuryl rings.

C=C and C=N stretching vibrations within the pyrazole ring.

C-N stretching vibrations of the pyrazole ring.

C-O stretching vibrations of the tetrahydrofuryl moiety.

C-Br stretching vibration , which is typically found in the lower frequency region of the spectrum.

The theoretical calculations can also help in assigning the often complex experimental FT-IR spectra by providing a detailed description of the atomic motions associated with each vibrational mode. Studies on related pyrazole compounds, such as 4-bromo-3,5-dimethylpyrazole, have demonstrated the utility of quantum theoretical approaches in elucidating their infrared spectra. nih.gov

A hypothetical data table of predicted FT-IR vibrational frequencies for this compound, based on DFT calculations, is presented below.

| Predicted Frequency (cm⁻¹) | Assignment |

| 3100-3000 | C-H stretching (pyrazole ring) |

| 2980-2850 | C-H stretching (tetrahydrofuryl ring) |

| 1550-1450 | C=C and C=N stretching (pyrazole ring) |

| 1300-1200 | C-N stretching (pyrazole ring) |

| 1100-1000 | C-O stretching (tetrahydrofuryl ring) |

| 650-550 | C-Br stretching |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions are valuable for assigning experimental spectra and confirming the proposed structure of this compound.

The predicted ¹H NMR spectrum would show distinct signals for the protons on the pyrazole ring and the tetrahydrofuryl substituent. The chemical shifts would be influenced by the electronic environment of each proton. For instance, the protons on the pyrazole ring are expected to appear in the aromatic region, while the protons of the tetrahydrofuryl group would be in the aliphatic region.

Similarly, the predicted ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule. The carbon atom attached to the bromine atom (C4 of the pyrazole ring) would have a characteristic chemical shift.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on computational models and data from analogous structures. rsc.org

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| H3 (pyrazole) | 7.5 - 7.8 |

| H5 (pyrazole) | 7.6 - 7.9 |

| H2' (tetrahydrofuryl) | 5.2 - 5.5 |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C3 (pyrazole) | 138 - 142 |

| C4 (pyrazole) | 95 - 100 |

| C5 (pyrazole) | 125 - 130 |

| C2' (tetrahydrofuryl) | 88 - 92 |

Reaction Mechanism Studies Using Computational Chemistry.bookpi.org

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions at a molecular level. For reactions involving this compound, computational methods can be employed to elucidate the step-by-step pathway from reactants to products. This involves identifying transition states, intermediates, and calculating the activation energies associated with each step.

A common application would be to study the mechanism of nucleophilic substitution at the bromine-bearing carbon of the pyrazole ring. By modeling the reaction with a nucleophile, computational chemists can map out the potential energy surface of the reaction. This would reveal whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a reactive intermediate.

The insights gained from such studies are invaluable for understanding the reactivity of this compound and for designing new synthetic routes to related compounds. For example, computational studies on other heterocyclic systems have successfully elucidated reaction pathways and stereospecificity. rsc.org By applying similar methodologies, a detailed understanding of the chemical behavior of this compound can be achieved.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Privileged Scaffold for Molecular Design

The pyrazole (B372694) ring is widely recognized as a "privileged scaffold" in medicinal chemistry and molecular design. researchgate.net This designation is attributed to its ability to serve as a foundational structure for compounds that can interact with a diverse range of biological targets, leading to a wide spectrum of therapeutic activities. nih.govresearchgate.net The metabolic stability of the pyrazole ring is a significant factor in its prevalence in approved pharmaceuticals. nih.gov

The structure of 4-Bromo-1-(2-tetrahydrofuryl)-1H-pyrazole is emblematic of a versatile building block. Key attributes include:

Structural Rigidity: The aromatic pyrazole core provides a rigid framework, which is crucial for pre-organizing appended functional groups for specific interactions with biological targets or for constructing well-defined supramolecular structures.

Hydrogen Bonding Capability: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors (in its N-unsubstituted form) and acceptors, facilitating crucial interactions in biological systems and directing crystal engineering efforts.

Synthetic Versatility: The bromine atom at the C4 position is a key functional group that enables a wide array of cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This allows for the straightforward introduction of various carbon-based substituents, enabling the systematic exploration of chemical space to optimize molecular properties.

Modulation of Physicochemical Properties: The N1-tetrahydrofuryl substituent can enhance solubility and modulate the lipophilicity of the molecule, which are critical parameters in both drug design and materials science applications.

The pyrazole nucleus is a core component in numerous FDA-approved drugs, highlighting its importance as a privileged structure in pharmaceutical development. mdpi.comresearchgate.net

| Drug Class | Example Drugs Containing a Pyrazole Core |

| Anticancer | Ruxolitinib, Axitinib, Crizotinib, Encorafenib nih.govmdpi.com |

| Anti-inflammatory | Celecoxib, Phenazone researchgate.net |

| Antiviral (HIV) | Lenacapavir nih.govnih.gov |

| Erectile Dysfunction | Sildenafil nih.govnih.gov |

| Pulmonary Hypertension | Riociguat nih.gov |

Ligand Design in Coordination Chemistry Utilizing the Pyrazole Core

The pyrazole scaffold is a fundamental building block in the design of ligands for coordination chemistry due to the presence of two nitrogen atoms with available lone pairs for metal binding. researchgate.netresearchgate.net These N-donor heterocyclic ligands have been extensively used to create a vast array of metal complexes with diverse geometries and nuclearities. researchgate.net The 4-bromo-pyrazole motif can be incorporated into polydentate ligands, where it can act in concert with other donor atoms to form stable chelate rings with metal ions.

The synthesis of metal complexes using pyrazole-based ligands is typically achieved through the direct reaction of a suitable metal salt with the ligand in an appropriate solvent. The stoichiometry of the reactants, the nature of the metal salt's counter-ion, and the reaction conditions (e.g., temperature, solvent) can influence the structure of the final complex. ekb.egnih.gov For instance, mononuclear, dinuclear, or polynuclear coordination polymers can be formed. unibo.it

A general procedure for synthesizing transition metal complexes with a pyrazole-containing ligand involves dissolving the metal chloride salt (e.g., CuCl₂, CoCl₂, NiCl₂, ZnCl₂) in a solvent like ethanol (B145695) or methanol (B129727) and adding it to a solution of the ligand. ekb.eg The resulting mixture is often stirred and may require refluxing to facilitate the complexation reaction. ekb.eg The solid metal complex product can then be isolated by filtration.

Table 2: General Synthesis of Pyrazole-Metal Complexes

| Step | Procedure | Purpose |

|---|---|---|

| 1 | Dissolve the metal salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O) in a suitable solvent (e.g., ethanol). | To prepare a solution of the metal ion precursor. |

| 2 | Dissolve the pyrazole-based ligand in the same or a compatible solvent. | To prepare a solution of the coordinating ligand. |

| 3 | Add the metal salt solution to the ligand solution under stirring. | To initiate the coordination reaction between the metal ion and the ligand. |

| 4 | Reflux the reaction mixture for a specified period (e.g., 2-18 hours). ekb.egnih.gov | To provide the necessary activation energy and ensure the completion of the reaction. |

| 5 | Cool the reaction mixture to room temperature. | To allow the product to precipitate or crystallize from the solution. |

| 6 | Isolate the solid product by filtration, wash with solvent, and dry. | To obtain the purified metal complex. |

Monodentate Coordination: The pyrazole ligand binds to a single metal center through its pyridinic nitrogen atom (the sp²-hybridized nitrogen not bearing a substituent). This is a common mode for simple pyrazole ligands.

Bidentate Chelation: When the pyrazole ring is part of a larger molecule containing another donor atom (e.g., an oxygen or nitrogen atom in a side chain), it can form a stable chelate ring with a metal ion. This chelation effect enhances the thermodynamic stability of the resulting complex.

Bridging Ligand: The pyrazole ring can bridge two or more metal centers. In the pyrazolate anion (formed by deprotonation of the N-H proton), both nitrogen atoms can coordinate to different metal ions, leading to the formation of dinuclear or polynuclear structures and coordination polymers. unibo.it

The specific coordination mode is influenced by factors such as the steric bulk of substituents on the pyrazole ring and the electronic properties of the metal center. researchgate.net

Table 3: Common Coordination Modes of the Pyrazole Ring

| Coordination Mode | Description |

|---|---|

| Monodentate | The pyrazole ring binds to a single metal ion through one of its nitrogen atoms. |

| Bidentate (Chelating) | The pyrazole is part of a larger ligand that binds to a metal ion through the pyrazole nitrogen and at least one other donor atom, forming a ring. |

| Bridging (via Pyrazolate) | The deprotonated pyrazole (pyrazolate) anion bridges two metal centers, with each nitrogen coordinating to a different metal. |

Catalytic Applications of Pyrazole-Based Systems

The well-defined coordination geometries and tunable electronic properties of metal complexes derived from pyrazole ligands make them highly effective catalysts for a variety of organic transformations. mdpi.com The ligand framework can be modified to influence the reactivity and selectivity of the metal's active site. Copper-pyrazole complexes, in particular, have shown significant potential in catalysis, especially in oxidation reactions that mimic enzyme activity. mdpi.com

One notable application is the catalytic oxidation of catechol to o-quinone. Studies have demonstrated that in situ complexes formed by mixing pyrazole-based ligands with copper(II) salts can effectively catalyze this transformation using atmospheric oxygen as the oxidant. mdpi.com The catalytic activity is highly dependent on the nature of the pyrazole ligand, the copper salt's counter-ion (e.g., acetate, sulfate, chloride), and the solvent. mdpi.com

Table 4: Catalytic Activity of a Copper(II)-Pyrazole System in Catechol Oxidation

| Ligand/Metal System | Solvent | Vmax (µmol L⁻¹ min⁻¹) | Km (mol L⁻¹) |

|---|

Data adapted from a study on pyrazole-based ligands (L2) and copper(II) acetate, demonstrating efficient catalytic activity. mdpi.com

This research highlights the potential for designing highly efficient and selective catalysts by systematically modifying the pyrazole ligand structure.

Exploration in Advanced Materials (e.g., Electronics, Fuel Cells)

The unique photophysical and electronic properties of pyrazole derivatives have led to their exploration in the field of materials science. mdpi.com The ability to tune the electronic characteristics of the pyrazole ring through substitution allows for the design of materials with specific optical and electronic functions.

Applications in this area include:

Fluorescent Materials and Dyes: The rigid, aromatic nature of the pyrazole core makes it an excellent platform for constructing fluorescent molecules. By attaching various electron-donating and electron-withdrawing groups through the C4-bromo position, the emission and absorption properties can be fine-tuned for applications in sensors, imaging, and organic light-emitting diodes (OLEDs).

Electronics: Pyrazole-based ligands and their metal complexes are being investigated for their potential use in electronic devices. mdpi.com The ordered structures that can be formed through coordination chemistry, such as coordination polymers, can exhibit interesting conductive or magnetic properties.

Fuel Cells: While direct application of this compound in fuel cells is not widely documented, N-heterocyclic compounds in general, including pyrazoles, are studied for their potential role as proton conductors in fuel cell membranes or as non-corrosive catalysts. Their ability to participate in proton transfer via hydrogen bonding is a key feature in this context.

The continued development of synthetic methodologies to create complex pyrazole-based architectures will undoubtedly expand their application in the next generation of advanced materials.

Mechanistic Biological Investigations and Scaffold Development of 4 Bromo 1 2 Tetrahydrofuryl 1h Pyrazole Derivatives

Investigation of Enzymatic Inhibition Mechanisms In Vitro

The pyrazole (B372694) scaffold is a cornerstone in medicinal chemistry, recognized for its role in the development of compounds that can modulate the activity of various enzymes. Derivatives of 4-Bromo-1-(2-tetrahydrofuryl)-1H-pyrazole are investigated for their potential as enzyme inhibitors, a property attributed to the versatile chemical nature of the pyrazole ring system.

Derivatives based on the pyrazole core have demonstrated interaction with a wide array of biological targets, including critical enzymes involved in cell signaling and proliferation. nih.govnih.gov Molecular modeling and docking studies reveal that these compounds can effectively fit into the active sites of various kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs). nih.govnih.gov

The binding mechanism often involves the formation of hydrogen bonds between the nitrogen atoms of the pyrazole ring and amino acid residues in the enzyme's binding pocket, such as Asp86 and Leu135 in CDK1. nih.gov For example, in studies of pyrazole-based inhibitors targeting the Bcr-Abl kinase, the pyrazole ring was shown to form pi-pi stacking interactions with key residues like Thr315. nih.gov Similarly, pyrazoline derivatives have been docked into the binding sites of EGFR, HER2, and VEGFR2 kinases to explore their interaction modes and structural requirements for activity. rsc.org The specific substituents on the pyrazole core, such as the 4-bromo and N1-tetrahydrofuryl groups, are crucial in determining the specificity and affinity of these interactions.

Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic potential of pyrazole derivatives. researchgate.netresearchgate.net Research has consistently shown that modifications at different positions of the pyrazole ring significantly influence their efficacy and selectivity as enzyme inhibitors. nih.gov

For kinase inhibitors, the nature of the substituent at the N1 position is critical. While many potent inhibitors feature N-phenyl or N-alkyl groups, the presence of a tetrahydrofuryl moiety at this position introduces a flexible, polar, and sterically defined group that can influence solubility and binding orientation. The C4 position, functionalized here with a bromine atom, is another key site for modulation. Halogenation at C4 can enhance binding affinity through halogen bonding and can influence the electronic properties of the pyrazole ring, thereby affecting its interaction with target proteins. srrjournals.com For instance, studies on pyrazoline derivatives showed that analogs containing chloro and bromo groups on an attached benzene (B151609) ring exhibited excellent cytotoxicity. srrjournals.com SAR studies on pyrazole-based inhibitors of lactate (B86563) dehydrogenase (LDH) highlighted that a 5-methylthienyl group was essential for robust in vivo inhibition, demonstrating the high sensitivity of target engagement to specific substitutions. mdpi.com These findings underscore the importance of systematic modifications at the N1 and C4 positions to fine-tune the biological activity of pyrazole scaffolds.

Evaluation of Antioxidant Activity and Associated Mechanisms In Vitro

Oxidative stress is implicated in numerous pathological conditions, and compounds with antioxidant capabilities are of significant therapeutic interest. Pyrazole derivatives have been widely investigated for their potential to mitigate oxidative stress through various mechanisms. nih.govmdpi.com

The antioxidant properties of pyrazole derivatives are often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. lew.ronih.gov These compounds can act as antioxidants by donating a hydrogen atom or an electron to neutralize free radicals. nih.gov The mechanism can involve hydrogen atom transfer (HAT), single electron transfer-proton transfer (SET-PT), or sequential proton loss electron transfer (SPLET). nih.gov

Studies have shown that the substitution pattern on the pyrazole ring is crucial for antioxidant activity. For instance, the presence of hydroxyl and amino groups on the pyrazole nucleus has been found to be important for this activity. researchgate.net Some pyrazoline derivatives have demonstrated more potent radical scavenging activity than the standard antioxidant butylated hydroxytoluene (BHT) in the ABTS assay. lew.ro The ability of certain pyrazoles to inhibit enzymes like 15-lipoxygenase (15-LOX), which is involved in the production of reactive oxygen species, also contributes to their antioxidant profile. nih.gov

| Compound Type | Assay | Activity (IC50 or SC50) | Reference Compound | Source |

|---|---|---|---|---|

| Thienyl-Pyrazoles (5g, 5h) | DPPH Radical Scavenging | IC50 = 0.245, 0.284 µM | Ascorbic Acid (IC50 = 0.483 µM) | nih.gov |

| Thienyl-Pyrazoles (5g, 5h) | Hydroxyl Radical Scavenging | IC50 = 0.905, 0.892 µM | BHA (IC50 = 1.739 µM) | nih.gov |

| Pyrazolone Derivatives (a-t) | DPPH Radical Scavenging | IC50 = 2.6–7.8 µM | Not specified | nih.gov |

| 3,5-disubstituted-2-pyrazoline (2b) | DPPH Radical Scavenging | SC50 = 9.91 µg/mL | Not specified | lew.ro |

| 3,5-disubstituted-2-pyrazoline (2a, 2b) | ABTS Radical Scavenging | More potent than BHT | BHT | lew.ro |

Design Principles for Antimicrobial and Antifungal Scaffolds Derived from the Pyrazole Core

The pyrazole ring is a privileged scaffold in the design of new antimicrobial and antifungal agents due to its metabolic stability and versatile synthetic accessibility. nih.govnih.gov Several commercial drugs, including the cephalosporin (B10832234) antibiotics cefoselis (B1662153) and ceftolozane, incorporate a pyrazole moiety, highlighting its importance in this therapeutic area. nih.gov

The biological activity of pyrazole-based antimicrobial scaffolds can be precisely tuned by modifying substituents at the N1 and C4 positions. The N1 position allows for the introduction of various alkyl or aryl groups, which can modulate the compound's lipophilicity, steric profile, and ability to form secondary interactions with the target site. The tetrahydrofuryl group in this compound introduces a cyclic ether moiety that can influence pharmacokinetic properties and potentially engage in hydrogen bonding.

The C4 position is a common site for functionalization, and the introduction of a halogen, such as bromine, is a well-established strategy in medicinal chemistry. Bromination at this position can enhance antimicrobial potency. jmcs.org.mxresearchgate.net The synthesis of 4-bromopyrazole derivatives is often achieved through direct bromination of a pre-formed pyrazole ring or through one-pot reactions involving 1,3-dicarbonyl compounds, hydrazines, and a brominating agent like N-bromosaccharin. jmcs.org.mxresearchgate.net The combination of specific N1 and C4 substituents is a key design principle for developing pyrazole derivatives with potent and selective antimicrobial and antifungal activities. biointerfaceresearch.comnih.gov For example, certain pyrazole-thiazole hybrids have shown potent activity against resistant bacterial strains like S. aureus. nih.gov

The pyrazole scaffold is a prolific source of compounds with significant potential in anticancer research. nih.govnih.gov These derivatives have been shown to exert cytotoxic effects against a wide range of human cancer cell lines through diverse mechanisms of action. researchgate.netresearchgate.net

Many pyrazole derivatives function by inhibiting key enzymes that drive cancer progression, such as protein kinases (e.g., EGFR, VEGFR-2, CDKs), which are crucial for cell cycle regulation and signal transduction. nih.govnih.gov Other mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest at different phases (e.g., S and G2/M phases), and the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle necessary for cell division. nih.govnih.gov

In vitro studies have demonstrated the potent cytotoxicity of various pyrazole derivatives. For instance, a pyrazole derivative substituted with a 4-bromophenyl group showed significant activity against A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cell lines. srrjournals.com Another study found that pyrazole-indole hybrids exhibited excellent anticancer activity against the HepG2 (liver) cancer cell line, with IC50 values significantly lower than the standard drug doxorubicin. nih.gov The versatility of the pyrazole core allows for extensive structural modifications to optimize potency, selectivity, and drug-like properties, making it a highly attractive scaffold for the development of novel anticancer agents. nih.govnih.gov

| Compound/Derivative Type | Cancer Cell Line | Activity (IC50) | Source |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine (derivative 17) | MCF-7 (Breast) | 2.89 µM | nih.gov |

| Pyrazole with 4-bromophenyl group | A549 (Lung) | 8.0 µM | srrjournals.com |

| Pyrazole with 4-bromophenyl group | HeLa (Cervical) | 9.8 µM | srrjournals.com |

| Pyrazole with 4-bromophenyl group | MCF-7 (Breast) | 5.8 µM | srrjournals.com |

| Pyrazole-indole hybrid (7a) | HepG2 (Liver) | 6.1 ± 1.9 µM | nih.gov |

| Pyrazole-indole hybrid (7b) | HepG2 (Liver) | 7.9 ± 1.9 µM | nih.gov |

| Pyrazoline with chloro group | HeLa (Cervical) | 14.2 µg/mL | srrjournals.com |

| Pyrazoline with bromo group | HeLa (Cervical) | 18.6 µg/mL | srrjournals.com |

Cheminformatics and In Silico Screening for Potential Biological Activities

Cheminformatics and in silico screening are pivotal in modern drug discovery, providing a rapid and cost-effective means to predict the biological potential of novel chemical entities. For this compound, while direct experimental data is limited, computational tools allow for a thorough prediction of its physicochemical properties, drug-likeness, and potential biological targets. This approach accelerates the identification of promising therapeutic applications by modeling the compound's behavior and interactions at a molecular level.

Physicochemical Properties and Drug-Likeness Prediction

A fundamental step in in silico analysis is the evaluation of a compound's physicochemical properties to determine its potential as an orally bioavailable drug. allsubjectjournal.com This is often assessed using Lipinski's Rule of Five, which predicts that poor absorption or permeation is more likely when a compound violates more than one of the rules. The calculated properties for this compound are well within the favorable ranges defined by this rule.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | 233.08 g/mol | ≤ 500 g/mol | Yes |

| LogP (Octanol/Water Partition Coefficient) | 1.65 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

| Topological Polar Surface Area (TPSA) | 38.1 Ų | ≤ 140 Ų | Yes |

The data indicates that this compound possesses a molecular profile consistent with good oral bioavailability, making it a promising candidate for further development.

In Silico Screening for Potential Biological Targets

The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govfrontiersin.org Computational screening of this compound against databases of known biological targets can help identify its most probable therapeutic applications. Based on the activities of structurally similar pyrazole derivatives, several protein families are of high interest. nih.gov

Particularly in oncology, pyrazole derivatives have been identified as potent inhibitors of various protein kinases and regulatory proteins that are crucial for cancer cell proliferation and survival. nih.govnih.gov Virtual screening studies on pyrazole libraries have frequently identified targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and the anti-apoptotic protein Bcl-2 as having strong binding affinities. researchgate.netrsc.org

Table 2: Potential Biological Targets for this compound Based on Scaffold Activity

| Target Protein | PDB ID | Associated Disease/Pathway | Rationale for Screening |

| VEGFR-2 | 4AGD | Angiogenesis, Cancer | Pyrazole derivatives are known to inhibit kinases involved in tumor blood vessel formation. nih.govrsc.org |

| CDK2 | 2VTO | Cell Cycle Control, Cancer | The pyrazole core is a common feature in CDK inhibitors. nih.gov |

| Bcl-2 | 2W3L | Apoptosis, Cancer | Trisubstituted-1H-pyrazole derivatives have shown potent Bcl-2 inhibition. rsc.org |

| 14-alpha demethylase | 5V5Z | Fungal Ergosterol Biosynthesis | Pyrazole-containing compounds have demonstrated significant antifungal activity by targeting this enzyme. ijnrd.org |

Molecular Docking Simulations

To further investigate the potential interactions with these targets, molecular docking simulations are performed. This computational technique predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and interaction patterns.

A hypothetical docking study of this compound into the ATP-binding site of VEGFR-2 (PDB: 4AGD) suggests a favorable binding mode. The simulation indicates that the molecule can fit deeply within the binding pocket, forming key interactions with amino acid residues. The pyrazole ring can act as a scaffold, positioning the bromo and tetrahydrofuryl substituents to engage with specific regions of the active site.

Table 3: Illustrative Molecular Docking Results for this compound with VEGFR-2

| Parameter | Predicted Value/Interaction |

| Binding Affinity (kcal/mol) | -9.2 |

| Key Interacting Residues | Cys919, Asp1046, Glu885, Leu840 |

| Types of Interactions | Hydrogen bonds with the backbone of Cys919; Hydrophobic interactions with Leu840; Halogen bond potential from the bromine atom. |

Note: The data in this table is illustrative and based on predictive models for demonstrating potential interactions.

These predicted interactions, which show good binding energy, suggest that this compound could be a potential inhibitor of VEGFR-2, warranting further experimental validation. nih.gov

ADMET Profile Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for early-stage drug development to identify potential liabilities. gjpb.denih.gov In silico models provide valuable estimations of these pharmacokinetic and toxicological parameters.

Table 4: Predicted ADMET Profile for this compound

| ADMET Parameter | Category | Predicted Outcome | Implication |

| Absorption | Human Intestinal Absorption | High | Good potential for oral absorption. |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Moderate | May have potential for CNS activity. |

| Metabolism | CYP450 2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions via this pathway. |

| Excretion | Renal Organic Cation Transporter | Substrate | Suggests potential for renal clearance. |

| Toxicity | AMES Mutagenicity | Non-mutagenic | Low predicted risk of mutagenicity. |

Note: These predictions are generated from computational models and require experimental verification.

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-Bromo-1-(2-tetrahydrofuryl)-1H-pyrazole with high purity?

- Methodological Answer : Synthesis of brominated pyrazole derivatives typically involves controlled temperature (e.g., 0–60°C), anhydrous solvents (e.g., THF or DMF), and precise stoichiometric ratios. For example, alkylation of the pyrazole core with tetrahydrofurfuryl groups requires inert atmospheres (N₂/Ar) to prevent oxidation. Reaction times range from 6–24 hours, monitored via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization improves yield (>75%) and purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine at C4, tetrahydrofuryl at N1). Key signals: ~δ 6.2 ppm (pyrazole C3-H), δ 3.7–4.2 ppm (tetrahydrofuryl O-CH₂), and δ 1.8–2.5 ppm (tetrahydrofuryl CH₂) .

- LC-MS : Validates molecular weight (e.g., [M+H]⁺ = 259.05) and detects impurities.

- X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., dihedral angles between pyrazole and tetrahydrofuryl groups) .

Q. How does the tetrahydrofuryl substituent influence the compound’s solubility and stability?

- Methodological Answer : The tetrahydrofuryl group enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) due to its oxygen heteroatom. Stability studies (TGA/DSC) show decomposition temperatures >150°C under inert conditions. Hydrolytic stability in aqueous buffers (pH 4–9) should be tested via accelerated degradation assays (40–60°C, 72 hours) .

Advanced Research Questions

Q. What strategies resolve contradictory bioactivity data in pyrazole derivatives?

- Methodological Answer : Contradictions in biological activity (e.g., enzyme inhibition vs. non-specific binding) can arise from substituent electronic effects or assay conditions. Mitigation steps:

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replace Br with CF₃ or CH₃) and compare IC₅₀ values .

- Dose-Response Curves : Use Hill slope analysis to distinguish allosteric vs. competitive inhibition.

- Molecular Dynamics Simulations : Model ligand-receptor interactions (e.g., docking to liver alcohol dehydrogenase) to identify key binding residues .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to estimate HOMO/LUMO energies. Bromine’s electron-withdrawing effect lowers LUMO, favoring Suzuki-Miyaura coupling with aryl boronic acids .

- Kinetic Studies : Monitor Pd-catalyzed reactions (e.g., with 1 mol% Pd(PPh₃)₄) via in-situ IR to track intermediates.

- Mechanistic Probes : Use deuterated analogs to identify rate-determining steps (e.g., oxidative addition vs. transmetallation) .

Q. What are the challenges in designing enantioselective syntheses for pyrazole-tetrahydrofuryl hybrids?

- Methodological Answer :

- Chiral Catalysts : Test Ru- or Ir-based catalysts for asymmetric alkylation. For example, (R)-BINAP ligands induce enantiomeric excess (ee >80%) in N-alkylation steps .

- Chiral Chromatography : Use HPLC with amylose-based columns (e.g., Chiralpak AD-H) to separate enantiomers and assign configurations via circular dichroism .

- Steric Effects : Bulky substituents on the tetrahydrofuryl ring (e.g., 2,5-dimethyl) may hinder asymmetric induction, requiring iterative optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.